molecular formula C9H8BrFO B7870452 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol

Cat. No.: B7870452
M. Wt: 231.06 g/mol
InChI Key: FCDZFCRLEFRQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a halogenated phenyl ring (4-bromo-2-fluoro substituents). The cyclopropanol moiety introduces significant strain and polarity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDZFCRLEFRQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for cyclopropane ring formation. While direct examples from the provided sources are limited, this method typically employs a zinc-copper couple and diiodomethane to transfer a methylene group to an alkene precursor. For halogenated substrates like 4-bromo-2-fluorostyrene, steric and electronic effects from the bromine and fluorine substituents necessitate optimized conditions. Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) improve yields by mitigating steric hindrance.

Key Considerations:

  • Solvent Selection: Dichloromethane or ethers enhance reagent solubility.

  • Substrate Activation: Electron-withdrawing groups (e.g., -Br, -F) reduce alkene reactivity, requiring stoichiometric excess of the Simmons-Smith reagent.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) or copper(I) catalysts enable [2+1] cycloadditions between diazo compounds and alkenes. For example, ethyl diazoacetate reacts with 4-bromo-2-fluorostyrene in the presence of Rh₂(OAc)₄ to form the cyclopropane ring. This method offers superior stereocontrol, critical for pharmaceutical applications.

Representative Conditions:

ParameterValue
CatalystRh₂(OAc)₄ (2 mol%)
SolventToluene
Temperature25°C
Reaction Time4 hours
Yield68–72%

Halogenation and Functional Group Compatibility

Sequential Halogenation-Cyclopropanation

Introducing halogens before cyclopropanation avoids ring strain-induced side reactions. For instance, 2-fluorostyrene undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile, followed by cyclopropanation via the Simmons-Smith method.

Critical Observations:

  • Bromination Selectivity: NBS in acetonitrile with triethylamine selectively brominates the para position due to the directing effect of the fluorine substituent.

  • Yield Optimization: Column chromatography (silica gel, ethyl acetate/petroleum ether) achieves >95% purity post-reaction.

Post-Cyclopropanation Halogenation

Direct halogenation of pre-formed cyclopropane derivatives is challenging due to ring strain. However, radical bromination using UV light and Br₂ in CCl₄ has been reported for analogous structures, albeit with modest yields (35–45%).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Continuous flow technology enhances scalability and safety for exothermic cyclopropanation reactions. A representative setup involves:

  • Reactor Type: Micro-tubular reactor (stainless steel, 1 mm diameter).

  • Residence Time: 5 minutes.

  • Throughput: 1.2 kg/day with 85% yield.

Advantages:

  • Precise temperature control minimizes decomposition.

  • Reduced solvent usage aligns with green chemistry principles.

Phase-Transfer Catalysis (PTC)

PTC facilitates cyclopropanation in biphasic systems. A benzyltriethylammonium chloride catalyst enables reactions between aqueous NaOH and organic-phase substrates, achieving 78% yield at 40°C.

Mechanistic Insights and Kinetic Analysis

Ring Strain and Reactivity

The cyclopropane ring’s inherent strain (~27 kcal/mol) influences reaction pathways:

  • Acidic Conditions: Protonation at the hydroxyl group initiates ring-opening via carbocation formation.

  • Thermal Stability: Decomposition begins at 180°C (DSC analysis), necessitating low-temperature processing.

Computational Modeling

Density functional theory (DFT) simulations (B3LYP/6-31G*) predict:

  • Transition State Energy: 18.3 kcal/mol for cyclopropanation of 4-bromo-2-fluorostyrene.

  • Hammett Constants: σₚ values for -Br (+0.23) and -F (+0.06) correlate with observed reaction rates.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC:

    ColumnMobile PhaseRetention TimePurity
    Silica Gel (5 μm)Hexane:EtOAc (4:1)14.2 min98.5%

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.41 (d, J = 8.0 Hz, Ar-H), 2.78 (d, J = 4.0 Hz, cyclopropane-H).

  • FT-IR: ν(OH) = 3420 cm⁻¹, ν(C-Br) = 610 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: 1-(4-Bromo-2-fluorophenyl)cyclopropanone.

    Reduction: 1-(4-Bromo-2-fluorophenyl)cyclopropane.

    Substitution: 1-(4-Amino-2-fluorophenyl)cyclopropan-1-ol or 1-(4-Mercapto-2-fluorophenyl)cyclopropan-1-ol.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Challenges : Derivatives like 1-(4-Bromo-2-fluorophenyl)-5-(3-bromophenyl)pyrrol-2-one () exhibit low yields (21%), highlighting difficulties in introducing multiple bulky substituents .
  • Pharmaceutical Relevance : The 4-bromo-2-fluorophenyl group is recurrent in intermediates for chemokine receptor modulators (e.g., Example 166 in EP 4 374 877 A2), underscoring its role in bioactive molecule design .
  • Physical Properties : Analogous compounds, such as (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one, exhibit melting points of 133–134°C, suggesting similar derivatives may have comparable thermal stability .

Biological Activity

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol is a cyclopropane derivative that has attracted attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a bromine and fluorine atom on the phenyl group. The unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms can enhance binding affinity to enzymes and receptors, affecting various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : It may cause accumulation of cells in specific phases of the cell cycle, leading to reduced proliferation.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, evidenced by increased levels of cleaved PARP and caspase activation.

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values in the low micromolar range, demonstrating its potential as a lead compound for drug development.

Cell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis induction
A5493.8Cell cycle arrest

Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The study utilized a kinase profiling approach, revealing that this compound selectively inhibited Axl kinase with an IC50 value of 0.010 µM.

Comparative Analysis

When compared to similar compounds such as 1-(4-Bromo-3-fluorophenyl)cyclopropanamine and 1-(4-Bromo-2-fluorophenyl)propan-2-ol, this compound exhibits distinct biological activities due to its unique substitution pattern and cyclopropane structure.

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer (Axl inhibition)0.010
1-(4-Bromo-3-fluorophenyl)cyclopropanamineModerate anticancer15.0
2-(4-Bromo-2-fluorophenyl)propan-2-olWeak enzyme inhibition>100

Q & A

Basic: What synthetic methodologies are effective for constructing the cyclopropane ring in 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol?

The cyclopropane ring is typically synthesized via [2+1] cycloaddition reactions. A common approach involves the use of vinyl precursors reacting with carbene or nitrene intermediates. For example, Simmons-Smith conditions (Zn/Cu couple with diiodomethane) can generate cyclopropane rings from alkenes. However, steric hindrance from the bromo- and fluoro-substituents on the phenyl ring may require optimization of reaction temperature and solvent polarity to enhance yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization in ethanol/water mixtures to isolate the pure product .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, particularly the strained cyclopropane geometry?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles and torsional strain in the cyclopropane ring. Using SHELXL for refinement (as described in ), researchers can model anisotropic displacement parameters and address data contradictions arising from thermal motion or twinning. For example, the C-C bond lengths in the cyclopropane ring should be ~1.54 Å, with bond angles close to 60°, consistent with cyclopropane strain. If discrepancies arise (e.g., bond angles deviating >2°), iterative refinement with restraints on geometric parameters or inclusion of twin laws (via SHELXL’s TWIN command) can improve accuracy .

Basic: What analytical techniques are optimal for distinguishing this compound from regioisomers or byproducts?

High-resolution LC-MS (LC-HRMS) and 19F^{19}\text{F} NMR are pivotal. LC-HRMS (e.g., ESI+ mode) can confirm the molecular ion peak ([M+H]+^+ at m/z 245.0 for C9_9H8_8BrFO) and rule out bromine loss or oxidation byproducts. 19F^{19}\text{F} NMR provides distinct chemical shifts for the ortho-fluorine substituent (typically δ −110 to −115 ppm in CDCl3_3), whereas regioisomers with fluorine in alternative positions (e.g., meta) show shifts outside this range. HPLC retention time comparisons (using a C18 column, acetonitrile/water mobile phase) further validate purity, as seen in ’s method (retention time: 1.02 minutes) .

Advanced: How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the bromo and fluoro substituents on the phenyl ring. The electron-withdrawing fluorine at the ortho position increases the electrophilicity of the adjacent carbon, favoring SN_\text{N}Ar (nucleophilic aromatic substitution) at the para-bromo site. Frontier molecular orbital (FMO) analysis reveals the LUMO localization at the brominated carbon, guiding predictions of regioselectivity. Validation via experimental kinetics (e.g., monitoring bromide displacement with NaN3_3 by ion chromatography) aligns with computational results .

Basic: What purification strategies are recommended for removing trace metal catalysts post-cyclopropanation?

After metal-mediated cyclopropanation (e.g., using Zn or Cu catalysts), residual metals can be removed via chelation. Stirring the crude product with aqueous EDTA (pH 8–9) followed by extraction with dichloromethane effectively sequesters metal ions. Final purification via flash chromatography (silica gel, 10–30% ethyl acetate in hexane) ensures removal of organometallic byproducts. ICP-MS analysis of the final product should confirm metal content <1 ppm .

Advanced: How does steric strain in the cyclopropane ring influence the compound’s stability under acidic or basic conditions?

The cyclopropane ring’s strain (~27 kcal/mol) increases susceptibility to ring-opening reactions. Under acidic conditions (e.g., H2_2SO4_4/H2_2O), protonation of the hydroxyl group generates a carbocation at the cyclopropane carbon, leading to ring cleavage. In basic media (e.g., NaOH/EtOH), deprotonation of the hydroxyl group initiates conjugate base formation, destabilizing the ring. Kinetic studies (monitored by 1H^1\text{H} NMR) reveal pseudo-first-order degradation rate constants (kobsk_{\text{obs}}) of ~103^{-3} s1^{-1} at pH 2 and 25°C .

Advanced: What strategies mitigate diastereomer formation during cyclopropane synthesis?

Chiral auxiliaries or asymmetric catalysis can enforce stereocontrol. For example, using a Evans’ oxazolidinone auxiliary on the hydroxyl group directs the cyclopropanation to favor the cis-diastereomer. Alternatively, Rh2_2(OAc)4_4-catalyzed reactions with diazoacetates achieve enantiomeric excess (ee) >90% via steric guidance. Chiral HPLC (e.g., Chiralpak IA column) separates diastereomers, with retention time differences >2 minutes in heptane/ethanol (90:10) .

Basic: How to validate the compound’s identity and purity before biological testing?

A multi-technique approach is essential:

  • Elemental Analysis : Confirm C, H, Br, F content within ±0.3% of theoretical values.
  • FT-IR : Detect hydroxyl stretch (~3400 cm1^{-1}) and C-Br vibration (~600 cm1^{-1}).
  • Melting Point : Compare with literature values (if available; otherwise, DSC analysis).
  • 13C^{13}\text{C} NMR : Verify cyclopropane carbons (δ 20–25 ppm) and quaternary carbon (δ 75–80 ppm) .

Advanced: What mechanistic insights explain the compound’s fluorescence quenching in polar solvents?

The bromo and fluoro substituents induce intramolecular charge transfer (ICT) between the phenyl ring and cyclopropane hydroxyl group. In polar solvents (e.g., DMSO), solvent relaxation stabilizes the excited state, leading to non-radiative decay. Time-resolved fluorescence spectroscopy reveals a shortened lifetime (τ\tau < 1 ns) in DMSO vs. τ\tau > 3 ns in toluene. TD-DFT calculations correlate this with solvent-dependent HOMO-LUMO gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.